Methyl 3-(2-hydroxyphenyl)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-(2-hydroxyphenyl)-3-oxopropanoate” is a laboratory chemical . It is also known as “Methyl 3-(2-hydroxyphenyl)propionate” and has a CAS number of 20349-89-7 . It is used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H12O3 . Its average mass is 180.201 Da and its monoisotopic mass is 180.078644 Da .Scientific Research Applications
Synthesis of Heterocycles
Methyl 3-cyclopropyl-3-oxopropanoate, a related compound, has been used in the synthesis of various heterocycles. Reactions with different reagents have led to the formation of compounds like methyl 2-cyclopropyl-5-methyl-1H-pyrrole-3-carboxylate and methyl 2-cyclopropyl-5-hydroxy-1-benzofuran-3-carboxylate. These heterocycles are significant in pharmaceutical and material science research (Pokhodylo, Matiichuk, & Obushak, 2010).
Chemical Transformations and Reactions
Methyl 3-(2-hydroxyphenyl)-3-oxopropanoate has been involved in various chemical transformations. For instance, its reaction with sodium hydride and methyl formate results in different tautomeric forms, demonstrating its reactivity and utility in organic synthesis (Jones, Taylor, & Bowyer, 1974).
Application in Asymmetric Synthesis
The compound has been used in asymmetric synthesis as well. For example, its hydrogenation over tartaric acid modified Raney nickel catalyst resulted in methyl 3-cyclopropyl-3-hydroxypropanoate with high optical purity. Such applications are crucial in creating enantiomerically pure substances used in various pharmaceuticals (Nakagawa, Sugimura, & Tai, 1997).
Use in Synthesis of New Compounds
This compound is a key ingredient in synthesizing novel compounds. For instance, its derivatives have been isolated from natural sources like the leaves of Eucommia ulmoides Oliv., and these new compounds have been studied for their anti-inflammatory activities (Ren et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
methyl 3-(2-hydroxyphenyl)-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-10(13)6-9(12)7-4-2-3-5-8(7)11/h2-5,11H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDNYAUFPBTFRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CC=CC=C1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.